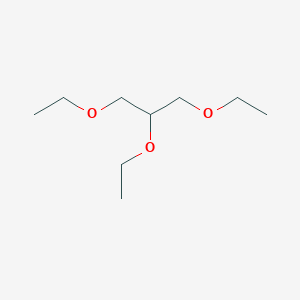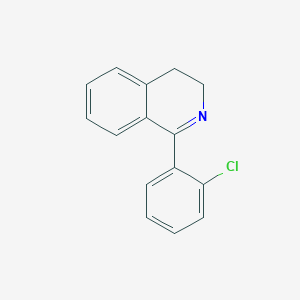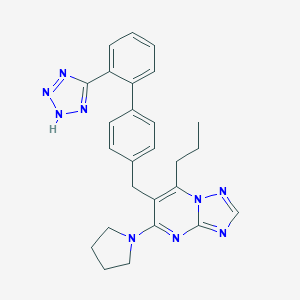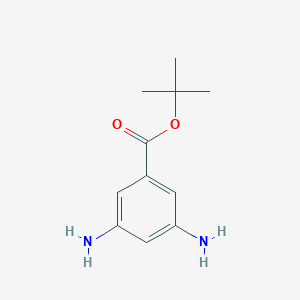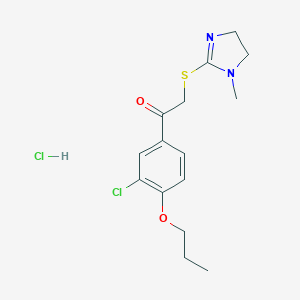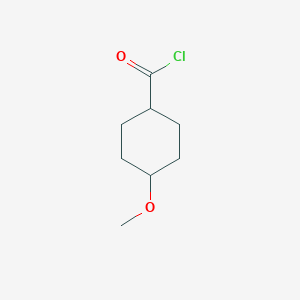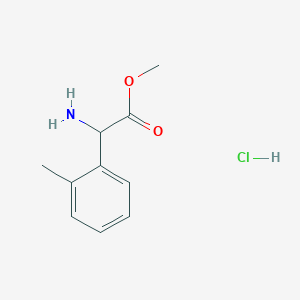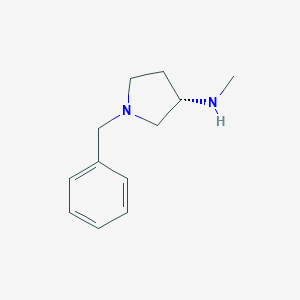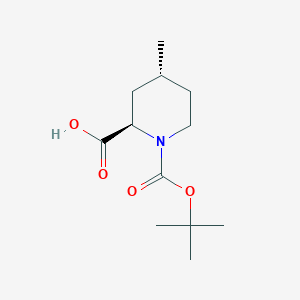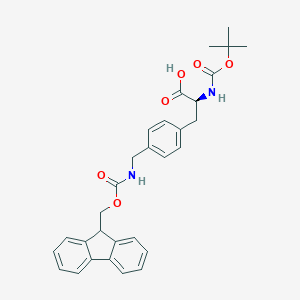![molecular formula C10H14N2O2S B066827 1-[(2-Aminophenyl)sulfonyl]pyrrolidine CAS No. 163460-75-1](/img/structure/B66827.png)
1-[(2-Aminophenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine and related compounds involves various chemical reactions, including the Wittig reaction, cyclodehydration, and intramolecular cyclization processes. For instance, the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones showcases the complexity and versatility of the synthesis processes for these compounds (Benetti et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is characterized by various spectroscopic techniques. The structural characterisation of metal complexes containing similar sulfonyl derivatives reveals the intricate nature of these molecules and their potential for forming complex structures with metals (Sousa et al., 2001).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine derivatives are highlighted by their application in various chemical reactions, including the synthesis of antimicrobial agents and the catalysis of Mannich-type reactions. These applications demonstrate the functional versatility and chemical reactivity of these compounds (Ijeomah & Tseeka, 2021), (Wang et al., 2004).
Physical Properties Analysis
The physical properties of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine derivatives, such as solubility, glass transition temperatures, and thermal stability, are crucial for their application in various fields. These properties are determined through rigorous testing and analysis, ensuring that the compounds meet the necessary specifications for their intended use (Liu et al., 2013).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure, which dictates their reactivity and interaction with other substances. This is evident in their application in the synthesis of pyrroles and related heterocycles, where the presence of sulfone or sulfoxonium groups plays a critical role in the reaction pathways and outcomes (Kim et al., 2014).
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for the development of compounds aimed at treating human diseases. Its saturated structure offers three key advantages: efficient exploration of pharmacophore space, contribution to stereochemistry, and enhanced three-dimensional coverage due to its non-planarity. Research on bioactive molecules featuring the pyrrolidine ring has highlighted its versatility, leading to compounds with target selectivity. Studies on structure-activity relationships (SAR) have demonstrated how the stereogenicity of pyrrolidine carbons impacts the biological profile of drug candidates, emphasizing the role of different stereoisomers and spatial orientation of substituents in binding to enantioselective proteins (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors
Pyrrolidine scaffolds have been instrumental in the development of inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various physiological and pathological processes. Pyrrolidine-based MMP inhibitors, including sulfonamide pyrrolidine derivatives and acyl pyrrolidine derivatives, demonstrate low nanomolar activity against some MMP subclasses. This confirms the pyrrolidine ring as an excellent platform for designing MMP inhibitors, showcasing its contribution to the field of therapeutic agents for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
Sulfonamide Inhibitors
Sulfonamide compounds, a significant class of synthetic bacteriostatic antibiotics, include a variety of clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Sulfonamide inhibitors have been reviewed for their roles across various therapeutic areas, including their use as antiviral HIV protease inhibitors, anticancer agents, and in treatments for Alzheimer’s disease. This highlights the foundational role of sulfonamide structures, including pyrrolidine derivatives, in generating valuable drug candidates for a wide array of conditions (Gulcin & Taslimi, 2018).
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFUKILZHOHKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588492 |
Source


|
| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Aminophenyl)sulfonyl]pyrrolidine | |
CAS RN |
163460-75-1 |
Source


|
| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

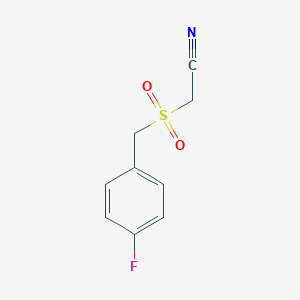
![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)
